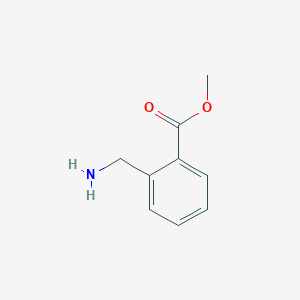

Methyl 2-(aminomethyl)benzoate

説明

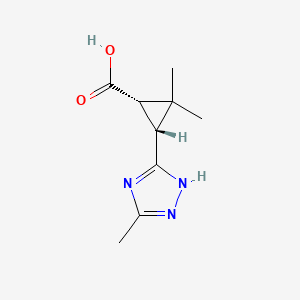

“Methyl 2-(aminomethyl)benzoate” is a chemical compound with the empirical formula C9H12ClNO2 . It is an organic building block that is commonly used in early discovery research .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(aminomethyl)benzoate” can be represented by the SMILES stringCl.COC(=O)c1ccccc1CN . The InChI representation is 1S/C9H11NO2.ClH/c1-12-9(11)8-5-3-2-4-7(8)6-10;/h2-5H,6,10H2,1H3;1H .

科学的研究の応用

Photodegradation Studies

Methyl anthranilate undergoes direct photolysis when exposed to UVC and UVB irradiation. Interestingly, its photodegradation is accelerated in the presence of hydrogen peroxide (H₂O₂). Researchers investigate these processes to understand its behavior under different environmental conditions .

Raw Material for Bioactive Molecules

As an active scaffold, methyl anthranilate serves as an excellent precursor for discovering new bioactive molecules. Its versatile structure allows for diverse functionalization, making it valuable in medicinal chemistry and drug development .

Safety and Hazards

作用機序

Biochemical Pathways

Some studies suggest that it might be involved in the metabolism of benzoate compounds . .

Result of Action

Some studies suggest that certain benzoate compounds may have local anesthetic effects , but it’s unclear if this applies to Methyl 2-(aminomethyl)benzoate. More research is needed to understand the specific effects of this compound at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of Methyl 2-(aminomethyl)benzoate can be influenced by various environmental factors . These factors could include pH, temperature, presence of other compounds, and more.

特性

IUPAC Name |

methyl 2-(aminomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTRYPAYLTVGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(aminomethyl)benzoate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)

![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)

![2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride](/img/structure/B2741697.png)

![Sodium;6-(5H-imidazo[1,2-b]pyrazol-2-yl)pyridine-2-carboxylate](/img/structure/B2741700.png)

![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)

![2-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2741705.png)